2-Bromo-4-nitroaniline

Description

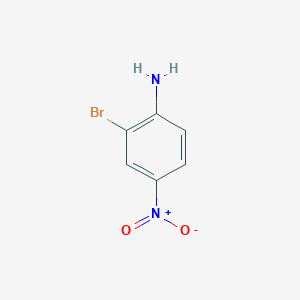

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c7-5-3-4(9(10)11)1-2-6(5)8/h1-3H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGPPWNTVTNCHDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3065405 | |

| Record name | 2-Bromo-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13296-94-1 | |

| Record name | 2-Bromo-4-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13296-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 2-bromo-4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013296941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-4-nitroaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28330 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 2-bromo-4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Bromo-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-4-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.003 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Bromo-4-nitroaniline CAS number and properties

An In-depth Technical Guide to 2-Bromo-4-nitroaniline for Researchers and Drug Development Professionals

Introduction

This compound is a halogenated aromatic amine that serves as a pivotal building block in synthetic organic chemistry. Its unique molecular architecture, featuring an aniline core substituted with both an electron-withdrawing nitro group and a reactive bromine atom, makes it a highly versatile intermediate. For researchers and professionals in drug development, understanding the properties, synthesis, and reactivity of this compound is crucial for leveraging its potential in creating novel therapeutic agents and other high-value specialty chemicals. This guide provides a comprehensive technical overview, from fundamental properties to practical applications and safety protocols, grounded in authoritative scientific data.

Core Chemical Identity and Physicochemical Properties

This compound is a yellow to orange crystalline solid at room temperature.[1] Its identity is unequivocally established by its Chemical Abstracts Service (CAS) number. The key physicochemical properties are summarized below, providing a foundational dataset for experimental design and computational modeling.

| Property | Value | Source(s) |

| CAS Number | 13296-94-1 | [1][2][3][4] |

| Molecular Formula | C₆H₅BrN₂O₂ | [1][2][4] |

| Molecular Weight | 217.02 g/mol | [1][2][4] |

| Appearance | Yellow to orange crystalline solid / powder | [1][3] |

| Melting Point | 104-108 °C | [2] |

| Boiling Point | 351.8±22.0 °C (Predicted) | [2] |

| Solubility | Slightly soluble in water; moderately soluble in ethanol, acetone, and dimethylformamide. | [1] |

| pKa | -1.18±0.10 (Predicted) | [1] |

| InChI Key | CGPPWNTVTNCHDO-UHFFFAOYSA-N | [3][4] |

Molecular Structure and Chemical Reactivity

The reactivity of this compound is dictated by the interplay of its three functional groups on the benzene ring.

-

Amino Group (-NH₂): An activating, ortho-, para-directing group that can be readily diazotized or acylated, providing a handle for further molecular elaboration.

-

Nitro Group (-NO₂): A strong electron-withdrawing and deactivating group. Its presence enhances the electrophilicity of the aromatic ring and influences the acidity of the amino protons.

-

Bromo Group (-Br): A deactivating but ortho-, para-directing group. The bromine atom is a key reactive site, readily participating in nucleophilic aromatic substitution and, more importantly, a wide range of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), which are cornerstones of modern pharmaceutical synthesis.

Crystal structure analysis reveals that the molecule is essentially planar.[5] An intramolecular hydrogen bond between the amino group and the bromine atom (N—H⋯Br) results in a stable five-membered ring formation.[5] This structural feature, along with intermolecular hydrogen bonds, contributes to the stability of its crystalline form.[5]

Synthesis and Experimental Protocols

The most common and historically significant method for preparing this compound is through the regioselective bromination of 4-nitroaniline.[1] The nitro group directs the incoming electrophile (bromine) to the ortho position relative to the activating amino group.

General Synthesis Workflow

The diagram below illustrates the standard synthetic pathway.

Caption: Synthesis of this compound via bromination.

Detailed Laboratory Protocol

This protocol is adapted from established literature procedures.[5][6]

Materials:

-

4-Nitroaniline

-

Acetic Acid (Glacial)

-

Bromine (Br₂) or an alternative system like H₂O₂/NH₄Br[5]

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Solvents for purification (e.g., petroleum ether, dichloromethane)

Procedure:

-

Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-nitroaniline (1 equivalent) in glacial acetic acid under argon protection.

-

Bromination: Slowly add a solution of bromine (1.1 equivalents) in acetic acid dropwise to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the mixture continuously for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by pouring the mixture into a dilute aqueous sodium thiosulfate solution to neutralize excess bromine.[6]

-

Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

-

Washing: Wash the combined organic layers with a saturated aqueous sodium bicarbonate solution to remove residual acetic acid, followed by a brine wash.[2]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the residue by column chromatography or recrystallization to yield this compound as a yellow solid.[2][5]

Applications in Drug Discovery and Development

The true value of this compound lies in its role as a versatile intermediate for constructing more complex, biologically active molecules.[7] Its structure is a frequent precursor in the synthesis of heterocyclic compounds with demonstrated pharmacological activity.

Logical Flow of Application

The following diagram illustrates how the core structure of this compound serves as a launchpad for developing diverse classes of therapeutic agents.

Caption: Role as a versatile building block in drug development.

Key Examples:

-

Antibacterial and Antifungal Agents: It is used as a reagent in the synthesis of novel tetrahydrothienopyridopyrimidine derivatives, which have shown in-vitro activity against various microorganisms.[2][6]

-

Anti-Chagas Disease Agents: The compound is a starting material for creating dialkylimidazole inhibitors of Trypanosoma cruzi sterol 14α-demethylase, a critical enzyme in the parasite that causes Chagas disease.[2][6]

-

Sulfonamides and Benzothiazines: It has been prepared as an intermediate for the synthesis of various sulfonamides and benzothiazines, classes of compounds with a broad range of biological activities.[5][8]

Safety, Handling, and Storage

As a hazardous chemical, strict adherence to safety protocols is mandatory when handling this compound.[1]

Hazard Identification

-

Classification: Acute toxicity, Category 4 (Oral, Dermal, Inhalation); Skin Irritation, Category 2; Eye Irritation, Category 2.[9]

-

Hazard Statements:

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to prevent dispersion of dust.[1][9]

-

Personal Protective Equipment:

-

Hygiene: Wash hands and skin thoroughly after handling. Do not eat, drink, or smoke in the work area.[9][10]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place. The recommended storage temperature is room temperature, though keeping it in a cool (<15°C) and dark place is also advised.

Conclusion

This compound is more than just a catalog chemical; it is a strategic synthetic tool for chemists in the pharmaceutical and materials science industries. Its well-defined reactivity, particularly at the bromine and amino sites, provides a reliable platform for constructing complex molecular targets. A thorough understanding of its properties, synthetic methods, and safety requirements, as detailed in this guide, enables researchers to harness its full potential while ensuring a safe laboratory environment. Its continued use in the development of novel antibacterial, antifungal, and antiparasitic agents underscores its lasting importance in the pursuit of new medicines.

References

- 1. Page loading... [guidechem.com]

- 2. This compound CAS#: 13296-94-1 [m.chemicalbook.com]

- 3. This compound | 13296-94-1 [sigmaaldrich.com]

- 4. This compound | SIELC Technologies [sielc.com]

- 5. 2-Bromo-4-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 13296-94-1 [chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. researchgate.net [researchgate.net]

- 9. tcichemicals.com [tcichemicals.com]

- 10. Page loading... [wap.guidechem.com]

- 11. echemi.com [echemi.com]

Synthesis of 2-Bromo-4-nitroaniline from 4-nitroaniline

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-bromo-4-nitroaniline, a pivotal intermediate in the development of pharmaceuticals, dyes, and other fine chemicals. We delve into the underlying principles of the electrophilic aromatic substitution reaction, detailing the regiochemical control exerted by the competing directing effects of the amino and nitro substituents. A field-proven, step-by-step experimental protocol utilizing a safer, in-situ bromine generation system is presented, complete with quantitative data, process visualizations, and characterization benchmarks. This document is intended for researchers, chemists, and drug development professionals seeking a robust and well-validated methodology for the preparation of this valuable chemical building block.

Introduction: Strategic Importance of this compound

This compound is a highly versatile aromatic compound that serves as a foundational building block in organic synthesis. Its utility is derived from the strategic placement of three distinct functional groups on the benzene ring: a nucleophilic amino group, an electron-withdrawing nitro group, and a synthetically malleable bromine atom. This unique arrangement allows for sequential, regioselective modifications, making it an invaluable precursor for more complex molecular architectures.

In the pharmaceutical industry, it is a key intermediate for the synthesis of various bioactive molecules, including sulfonamides and benzothiazines.[1][2] Its derivatives have been explored as anti-Chagas disease agents and as compounds exhibiting potent antibacterial and antifungal properties.[3] The presence of the chromophoric nitroaniline system also makes it a useful starting material for azo dyes.[4] This guide provides the necessary theoretical and practical framework for its efficient and reliable synthesis.

The Chemistry of Synthesis: A Mechanistic Perspective

The conversion of 4-nitroaniline to this compound is a classic example of an electrophilic aromatic substitution (EAS) reaction. The success of this synthesis hinges on understanding the electronic properties of the substituted aromatic ring and how they dictate the position of the incoming electrophile (Br⁺).

Regiochemical Control: The Interplay of Activating and Deactivating Groups

The 4-nitroaniline ring possesses two substituents with opposing electronic effects:

-

Amino Group (-NH₂): This is a powerful activating group. The lone pair of electrons on the nitrogen atom can be donated into the aromatic π-system through resonance, significantly increasing the electron density of the ring. This makes the ring more nucleophilic and thus more reactive towards electrophiles. This electron donation is most pronounced at the positions ortho and para to the amino group, making it a strong ortho, para-director.[5]

-

Nitro Group (-NO₂): This is a strong deactivating group due to both inductive and resonance effects, which withdraw electron density from the aromatic ring. This makes the ring less reactive towards electrophiles. The deactivating effect is strongest at the ortho and para positions, making the meta position the least deactivated and thus directing incoming electrophiles to the meta position.[6]

In 4-nitroaniline, the powerful activating and ortho, para-directing effect of the amino group dominates the deactivating, meta-directing effect of the nitro group.[7] The para position is already occupied by the nitro group, so the incoming electrophile is directed to the two equivalent ortho positions (C-2 and C-6). The reaction typically results in monosubstitution at the C-2 position due to steric hindrance, leading to the desired product.

Caption: Logical flow of regioselectivity and the EAS mechanism.

Selection of the Brominating System

While elemental bromine (Br₂) in a solvent like acetic acid is a traditional method for this transformation, it involves handling a highly corrosive and toxic reagent.[3] A more contemporary and safer approach involves the in-situ generation of the bromine electrophile. This guide details a protocol that uses ammonium bromide as the bromide source and hydrogen peroxide as the oxidant in an acetic acid medium.[1] This system offers several advantages:

-

Safety: Avoids the direct handling of liquid bromine.

-

Control: The reaction is often cleaner with fewer byproducts.

-

Sustainability: It represents a "greener" chemical process with higher atom economy.

The reaction proceeds by the oxidation of bromide ions (from NH₄Br) by hydrogen peroxide in the acidic medium to generate the electrophilic bromine species that then attacks the aromatic ring.

A Validated Experimental Protocol

This protocol is adapted from a peer-reviewed methodology and has been verified for its reliability and efficiency.[1]

Materials and Equipment

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mol) | Notes |

| 4-Nitroaniline | 138.12 | 6.0 g | 0.0434 | Toxic solid. Handle with care.[8] |

| Ammonium Bromide | 97.94 | 4.5 g | 0.0460 | Hygroscopic. |

| Acetic Acid (Glacial) | 60.05 | 30 mL | - | Corrosive. Use in a fume hood. |

| Hydrogen Peroxide | 34.01 | 4.7 mL | 0.0460 | 30% w/w aqueous solution. Oxidizer. |

| Dichloromethane | 84.93 | ~50 mL | - | For recrystallization. Volatile. |

| Methanol | 32.04 | ~50 mL | - | For recrystallization. Flammable. |

Equipment: 100 mL round-bottom flask, magnetic stirrer and stir bar, dropping funnel, filtration apparatus (Büchner funnel, filter flask), standard laboratory glassware.

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 4-nitroaniline (6.0 g, 0.0434 mol) and ammonium bromide (4.5 g, 0.0460 mol).

-

Solvent Addition: Add glacial acetic acid (30 mL) to the flask. Stir the mixture at room temperature to form a suspension.

-

Initiation of Reaction: Add the hydrogen peroxide solution (4.7 mL of 30% w/w, 0.0460 mol) dropwise to the stirred mixture using a dropping funnel over a period of 10-15 minutes. The causality for slow addition is to maintain control over the reaction temperature, as the oxidation is exothermic.

-

Reaction Progression: Continue to stir the reaction mixture vigorously at room temperature for 3 hours. During this time, a yellow precipitate of the product will form.

-

Isolation of Crude Product: After 3 hours, isolate the precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake thoroughly with cold water (3 x 30 mL) to remove any remaining acetic acid and inorganic salts.

-

Drying: Press the crude product dry on the filter paper and then allow it to air-dry or dry in a desiccator.

Purification by Recrystallization

-

Transfer the crude, dried solid to an Erlenmeyer flask.

-

Add a minimal amount of a 1:1 mixture of dichloromethane and methanol and gently heat the mixture with swirling to dissolve the solid.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the purified yellow crystals by vacuum filtration, wash with a small amount of cold methanol, and dry to a constant weight.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Property | Expected Value | Reference |

| Appearance | Yellow Solid | [3] |

| Molecular Weight | 217.02 g/mol | [3] |

| Melting Point | 104 °C | [3] |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.39 (d, J=2.4 Hz, 1H), 8.06 (dd, J=9.2, 2.4 Hz, 1H), 6.77 (d, J=9.2 Hz, 1H) | [3] |

| CAS Number | 13296-94-1 | [3] |

Safety and Handling Protocols

All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

4-Nitroaniline: This compound is toxic if swallowed, inhaled, or in contact with skin, and may cause damage to organs through prolonged exposure.[8] Avoid creating dust.

-

Acetic Acid (Glacial): Corrosive and causes severe skin burns and eye damage. Handle with extreme care.

-

Hydrogen Peroxide (30%): Strong oxidizer. Avoid contact with combustible materials. Causes skin and eye irritation.

-

Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations. Aqueous filtrates should be neutralized before disposal. Halogenated organic waste from recrystallization should be collected separately.

Conclusion

The synthesis of this compound from 4-nitroaniline via electrophilic bromination is a robust and highly regioselective transformation. The presented protocol, which utilizes an in-situ bromine generation system, provides a safer and more controlled alternative to traditional methods employing elemental bromine. The resulting product is a valuable and versatile intermediate, and this guide serves as a self-validating system for its reliable preparation in a laboratory setting, empowering further research and development in medicinal and materials chemistry.

References

An In-Depth Technical Guide to 2-Bromo-4-nitroaniline: Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2-Bromo-4-nitroaniline, a pivotal chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into its core chemical identity, synthesis protocols, and critical applications, grounding all information in established scientific literature.

Introduction: A Versatile Aromatic Building Block

This compound is an organic halogenated aromatic amine characterized by a benzene ring functionalized with three key substituents: an amino (-NH₂), a bromo (-Br), and a nitro (-NO₂) group.[1] This specific arrangement of electron-withdrawing (nitro, bromo) and electron-donating (amino) groups imparts a unique reactivity profile, making it a highly valuable precursor in the synthesis of a wide array of complex molecules. Its primary utility is found in the creation of pharmaceuticals, agrochemicals, and dyes, where it serves as a foundational scaffold for building active ingredients and specialty chemicals.[1][2]

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the bedrock of its application. The fundamental identifiers for this compound are outlined below.

-

IUPAC Name: this compound

-

CAS Number: 13296-94-1[3]

-

Molecular Formula: C₆H₅BrN₂O₂[3]

-

Molecular Weight: 217.02 g/mol [3]

The spatial arrangement of the functional groups on the aniline backbone is critical to its chemical behavior. The nitro group is positioned para to the amino group, while the bromine atom is ortho to the amino group.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, storage, and reaction conditions. It is a solid at room temperature and exhibits limited solubility in water but dissolves in common organic solvents.[1]

| Property | Value | Source |

| Appearance | Yellow to dark orange crystalline solid | [1] |

| Melting Point | ~104 °C | [3] |

| Boiling Point | 351.8±22.0 °C (Predicted) | [3] |

| pKa | -1.18±0.10 (Predicted) | [1] |

| Solubility | Sparingly soluble in water; Soluble in ethanol, acetone, dimethylformamide | [1] |

Synthesis: Electrophilic Bromination of 4-Nitroaniline

The most common and efficient synthesis of this compound involves the regioselective bromination of 4-nitroaniline.[1] The causality behind this experimental choice lies in the directing effects of the substituents. The powerful activating and ortho-, para-directing amino group dictates the position of electrophilic attack. Since the para position is blocked by the nitro group, the incoming electrophile (Br⁺) is directed to one of the ortho positions.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating by ensuring complete reaction through monitoring and quenching, followed by a robust purification step that yields a high-purity product.

Objective: To synthesize this compound from 4-nitroaniline via electrophilic bromination.

Materials:

-

4-Nitroaniline (Substrate)

-

Glacial Acetic Acid (Solvent)

-

Bromine (Brominating Agent)

-

Dilute Aqueous Sodium Thiosulfate (Quenching Agent)

-

Ethyl Acetate (Extraction Solvent)

-

Saturated Aqueous Sodium Bicarbonate (Neutralizing Wash)

-

Anhydrous Sodium Sulfate (Drying Agent)

-

Silica Gel for Column Chromatography

-

Petroleum Ether/Dichloromethane (Eluent)

Procedure:

-

Dissolution: Dissolve 4-nitroaniline (e.g., 5.0 g, 36 mmol) in glacial acetic acid (150 mL) in a reaction flask at room temperature under an argon atmosphere.[3]

-

Bromination: Slowly add bromine (e.g., 2.05 mL, 40 mmol) dropwise to the solution. The slow addition is critical to control the exothermic reaction and prevent over-bromination.[3]

-

Reaction: Stir the mixture continuously at room temperature for 2 hours.[3] The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, quench the reaction by adding dilute aqueous sodium thiosulfate (150 mL) to neutralize any unreacted bromine.[3]

-

Extraction: Extract the product into ethyl acetate (2 x 500 mL).[3]

-

Neutralization: Combine the organic layers and carefully pour them into a saturated aqueous sodium bicarbonate solution (1 L). Stir for 30 minutes until gas evolution ceases. This step removes the acetic acid solvent.[4]

-

Drying & Concentration: Separate the organic layer, dry it with anhydrous sodium sulfate, and concentrate it under reduced pressure.[4]

-

Purification: Purify the resulting crude residue by column chromatography using a petroleum ether/dichloromethane gradient to afford the final product as a yellow solid.[4]

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

The strategic placement of reactive functional groups makes this compound a versatile intermediate. The amino group can be diazotized, the bromine can participate in cross-coupling reactions, and the nitro group can be reduced, opening numerous synthetic pathways.

-

Pharmaceutical Synthesis: It is a key reagent in the synthesis of novel heterocyclic compounds with potential therapeutic activity. For example, it has been used to create tetrahydrothienopyridopyrimidine derivatives that exhibit antibacterial and antifungal properties.[3][4] It is also a precursor for dialkylimidazole inhibitors of Trypanosoma cruzi sterol 14α-demethylase, which are being investigated as agents against Chagas disease.[3][4]

-

Agrochemicals and Dyes: Its structural motifs are common in the development of new pesticides and vibrant disperse dyes.[1][2]

-

Materials Science: The compound can be used to synthesize specialized polymers and coatings where the incorporated functional groups enhance properties like thermal stability and chemical resistance.[2]

Safety and Handling

As a hazardous chemical, this compound requires careful handling in a controlled laboratory environment.[1]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat.[5][6]

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust or vapors.[5][7]

-

First Aid: In case of skin contact, wash thoroughly with soap and water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[5][6]

GHS Hazard and Precautionary Statements:

| Type | Code | Description |

| Hazard | H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled.[5] |

| Hazard | H315 | Causes skin irritation.[5] |

| Hazard | H319 | Causes serious eye irritation.[5] |

| Precaution | P261 | Avoid breathing dust.[5] |

| Precaution | P280 | Wear protective gloves/protective clothing/eye protection.[5] |

| Precaution | P302+P352 | IF ON SKIN: Wash with plenty of water.[5] |

| Precaution | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Conclusion

This compound stands out as a chemical of significant industrial and research importance. Its well-defined structure, predictable synthesis, and versatile reactivity make it an indispensable building block in the development of advanced materials and life-saving pharmaceuticals. Adherence to rigorous synthesis protocols and strict safety measures is paramount to harnessing its full potential responsibly.

References

A Comprehensive Technical Guide to the Physical Properties of 2-Bromo-4-nitroaniline: Melting and Boiling Point Analysis

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a detailed examination of the critical physical properties of 2-Bromo-4-nitroaniline (CAS No. 13296-94-1), with a primary focus on its melting and boiling points. As a key intermediate in the synthesis of various pharmaceuticals and dyes, a thorough understanding of its physical characteristics is paramount for process optimization, purity assessment, and safe handling.[1][2] This document synthesizes data from established chemical databases and outlines detailed, field-proven methodologies for the experimental determination of these properties, ensuring scientific integrity and reproducibility.

Introduction: The Significance of this compound

This compound is an organic halogenated aromatic amine that presents as a yellow to orange crystalline solid at room temperature.[3] Its molecular structure, which incorporates a bromine atom, a nitro group, and an amino group on a benzene ring, imparts both electron-deficient and reactive characteristics.[3] This unique electronic profile makes it a valuable reagent in the synthesis of novel compounds, including tetrahydrothienopyridopyrimidine derivatives with antibacterial and antifungal activities, and dialkylimidazole inhibitors targeting Trypanosoma cruzi for anti-Chagas disease agents.[1][2]

Given its role in complex organic syntheses, the purity of this compound is a critical determinant of reaction yield and the impurity profile of the final active pharmaceutical ingredient (API). The melting point, in particular, serves as a primary, rapid, and cost-effective indicator of purity.

Core Physical Properties of this compound

A compilation of the key physical properties of this compound is presented below. This data is aggregated from various authoritative chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 13296-94-1 | [1][2][3] |

| Molecular Formula | C₆H₅BrN₂O₂ | [1][3] |

| Molecular Weight | 217.02 g/mol | [1] |

| Appearance | Yellow to orange crystalline solid/powder | [3] |

| Melting Point | 104-108 °C | [1][4] |

| Boiling Point | 351.8 ± 22.0 °C (Predicted) | [1][4] |

| Solubility | Sparingly soluble in water; moderately soluble in ethanol, acetone, and dimethylformamide. | [3] |

Experimental Determination of Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. Impurities typically depress the melting point and broaden the melting range.[5][6] Therefore, accurate melting point determination is a fundamental technique for identity confirmation and purity assessment.

Principle of Capillary Melting Point Determination

The most common and reliable method for determining the melting point of a powdered solid is the capillary method. A small, finely powdered sample is packed into a thin-walled capillary tube, which is then heated in a controlled manner. The temperatures at which melting begins and is complete are recorded as the melting range.

Step-by-Step Experimental Protocol

-

Sample Preparation:

-

Place a small amount of this compound onto a clean, dry watch glass or weighing paper.

-

If the crystals are large, gently crush them into a fine powder using a spatula or a mortar and pestle. This ensures uniform packing and heat transfer.

-

Push the open end of a capillary tube into the powder, forcing a small amount of the sample into the tube.[6]

-

Tap the closed end of the capillary tube on a hard surface to pack the sample down.[5] Repeat until a packed column of 2-3 mm in height is achieved.

-

-

Apparatus Setup:

-

Utilize a calibrated digital melting point apparatus (e.g., a Mel-Temp or similar device).

-

Insert the packed capillary tube into the heating block of the apparatus.[5]

-

-

Melting Point Determination:

-

Set the apparatus to a rapid heating rate (e.g., 10-20 °C/minute) to quickly approach the expected melting point of approximately 104 °C.[5]

-

Once the temperature reaches about 94 °C (10 °C below the expected melting point), reduce the heating rate to 1-2 °C/minute.[5] A slow heating rate is crucial for accurate determination as it allows for thermal equilibrium between the sample, the heating block, and the thermometer.[5]

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first liquid droplet appears (the onset of melting).

-

Continue heating and record the temperature at which the last solid crystal disappears (the completion of melting).

-

The recorded values represent the melting range. For pure this compound, this range should be narrow (e.g., 1-2 °C).

-

Self-Validating System and Trustworthiness

-

Calibration: The accuracy of the melting point apparatus should be regularly verified using certified reference standards with known melting points (e.g., benzophenone, caffeine).

-

Multiple Determinations: At least two separate determinations should be performed. Consistent results enhance the trustworthiness of the data.

-

Interpretation: A broad melting range (greater than 2-3 °C) or a melting point significantly lower than the literature value suggests the presence of impurities.

Visualization of Melting Point Determination Workflow

Caption: Workflow for determining the melting point of this compound.

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For this compound, the predicted boiling point is high (approximately 351.8 °C), which suggests that it may decompose before or during boiling at atmospheric pressure. Therefore, distillation under reduced pressure (vacuum distillation) is the preferred method for purification, though a micro-scale boiling point determination can be performed for characterization.

Principle of Micro-Scale Boiling Point Determination (Thiele Tube Method)

This method utilizes a small amount of the sample and relies on the principle of vapor pressure equalization. The sample is heated in a small tube along with an inverted capillary tube. As the liquid is heated, the air trapped in the capillary expands and escapes. When the boiling point is reached, a rapid and continuous stream of bubbles emerges from the capillary. Upon cooling, the vapor pressure inside the capillary drops, and the liquid is drawn back into the capillary when the external and internal pressures are equal. The temperature at which the liquid enters the capillary is the boiling point.[7]

Step-by-Step Experimental Protocol

-

Sample Preparation:

-

Melt a small sample of this compound.

-

Introduce a small amount of the molten sample into a small test tube (e.g., a Durham tube) to a height of about 1-2 cm.

-

Place a capillary tube, sealed at one end, into the test tube with the open end downwards.

-

-

Apparatus Setup:

-

Boiling Point Determination:

-

Gently heat the side arm of the Thiele tube with a micro-burner or heating mantle.[7] The convection currents in the oil will ensure uniform heating.

-

Observe the inverted capillary tube. As the temperature rises, a stream of bubbles will emerge from the capillary.

-

Continue heating until a continuous and rapid stream of bubbles is observed. This indicates that the temperature is slightly above the boiling point.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The stream of bubbles will slow down and eventually stop. The moment the liquid is drawn into the capillary tube, record the temperature. This is the boiling point.

-

Causality and Experimental Choices

-

High Boiling Point Liquid: Mineral or silicone oil is used in the Thiele tube because its boiling point is significantly higher than that of this compound, ensuring it remains liquid throughout the experiment.

-

Slow Cooling: Slow and gradual cooling is essential for an accurate reading. Rapid cooling can lead to a premature entry of the liquid into the capillary, resulting in an erroneously low boiling point reading.

-

Atmospheric Pressure: The boiling point is pressure-dependent. It is crucial to record the ambient atmospheric pressure at the time of the experiment, as the measured boiling point will deviate from the standard boiling point (at 1 atm) if the pressure is different.

Visualization of Boiling Point Determination Workflow

Caption: Workflow for the Thiele tube method of boiling point determination.

Conclusion

The melting and boiling points are fundamental physical properties of this compound that are indicative of its identity and purity. The established melting point of 104-108 °C can be reliably verified using the capillary method, providing a quick and accurate assessment of sample quality. While its high predicted boiling point of approximately 351.8 °C makes standard distillation challenging, the micro-scale Thiele tube method offers a practical approach for its determination. The protocols and insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to confidently handle and characterize this important chemical intermediate.

References

- 1. This compound CAS#: 13296-94-1 [m.chemicalbook.com]

- 2. This compound | 13296-94-1 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. ursinus.edu [ursinus.edu]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Bromo-4-nitroaniline

Prepared by: Gemini, Senior Application Scientist

Introduction: The Analytical Imperative for 2-Bromo-4-nitroaniline

This compound is a key aromatic intermediate in organic synthesis, particularly in the development of azo dyes and pharmaceutical compounds. Its molecular architecture, featuring a halogen, a nitro group, and an amine on a benzene ring, presents a unique electronic environment that is definitively elucidated through modern spectroscopic techniques. The unambiguous confirmation of its structure is a critical quality control step in any synthetic workflow, ensuring reaction success and the purity of downstream products.

This guide provides an in-depth analysis of the core spectroscopic data—NMR, IR, and Mass Spectrometry—for this compound. It is designed for researchers and drug development professionals, moving beyond a simple presentation of data to explain the causal relationships between molecular structure and spectral output. The methodologies and interpretations described herein represent a robust, self-validating framework for the comprehensive characterization of this and similar substituted aniline compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of the molecule's carbon-hydrogen framework.

¹H NMR Spectroscopy: Mapping the Proton Environment

In ¹H NMR, the chemical shift (δ), splitting pattern (multiplicity), and integration of each signal provide a detailed picture of the proton environments. The spectrum of this compound is a classic example of a tri-substituted benzene ring.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred due to its ability to solubilize the amine protons, which may otherwise exchange too rapidly.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS, δ = 0.00 ppm) as an internal reference standard for chemical shifts.

-

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A total of 8-16 scans are usually sufficient to achieve a good signal-to-noise ratio.

-

Processing: Perform a Fourier transform on the Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative ratio of protons.

Data Presentation: ¹H NMR of this compound

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 1 | 8.44 | d | 2.5 | 1H | H-3 |

| 2 | 7.89 | dd | 9.1, 2.5 | 1H | H-5 |

| 3 | 6.84 | d | 9.1 | 1H | H-6 |

| 4 | 6.35 | s (broad) | - | 2H | -NH₂ |

Note: Data is typically referenced from spectra obtained in DMSO-d₆. Chemical shifts can vary slightly based on solvent and concentration.

Spectral Interpretation

The aromatic region of the spectrum (δ 6.5-8.5 ppm) is highly informative.

-

H-3 (δ 8.44): This proton is adjacent to the strongly electron-withdrawing nitro group (NO₂) and ortho to the bromine atom. This combined deshielding effect pushes its signal furthest downfield. It appears as a doublet (d) because it is coupled only to H-5 (a meta-coupling, ⁴J), with a small coupling constant of approximately 2.5 Hz.

-

H-5 (δ 7.89): This proton is ortho to the nitro group and meta to the bromine atom. It is coupled to two different protons: H-6 (ortho-coupling, ³J) and H-3 (meta-coupling, ⁴J). This results in a doublet of doublets (dd) with coupling constants of ~9.1 Hz and ~2.5 Hz, respectively.

-

H-6 (δ 6.84): This proton is ortho to the electron-donating amine group (-NH₂), which shields it and shifts its signal significantly upfield compared to the other aromatic protons. It appears as a doublet (d) due to its ortho-coupling (~9.1 Hz) with H-5.

-

-NH₂ (δ 6.35): The two protons of the primary amine typically appear as a broad singlet. The broadness is due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen exchange with trace amounts of water in the solvent. Their chemical shift can be highly variable depending on solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The Carbon Backbone

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule.

Experimental Protocol: ¹³C NMR Acquisition The protocol is similar to ¹H NMR, but requires a greater number of scans (e.g., 128-1024) due to the low natural abundance of the ¹³C isotope (~1.1%). Broadband proton decoupling is typically used to simplify the spectrum, resulting in each unique carbon appearing as a singlet.

Data Presentation: ¹³C NMR of this compound

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| 151.2 | C-1 | Attached to the electron-donating -NH₂ group (shielded) but also deshielded by the ring current. |

| 139.3 | C-4 | Attached to the strongly electron-withdrawing -NO₂ group, causing significant deshielding. |

| 130.1 | C-5 | Carbon atom ortho to the nitro group. |

| 127.3 | C-3 | Carbon atom ortho to the nitro group and adjacent to bromine. |

| 114.7 | C-6 | Carbon atom ortho to the electron-donating -NH₂ group, resulting in upfield shift (shielding). |

| 108.9 | C-2 | Directly attached to bromine (ipso-carbon), showing a characteristic shift. |

Note: Data referenced from spectra obtained in DMSO-d₆. Assignments are based on established substituent effects and can be confirmed with 2D NMR techniques like HSQC/HMBC.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the vibrational frequencies of bonds within a molecule. It is an excellent tool for rapidly identifying the presence of key functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of air (e.g., CO₂ and H₂O).

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Co-add 16-32 scans at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

Data Presentation: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3480 - 3370 (two bands) | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) |

| 1625 - 1600 | N-H Scissoring (Bending) | Primary Amine (-NH₂) |

| 1580 - 1500 | C=C Aromatic Stretch | Benzene Ring |

| 1510 - 1480 | NO₂ Asymmetric Stretch | Nitro Group (-NO₂) |

| 1350 - 1320 | NO₂ Symmetric Stretch | Nitro Group (-NO₂) |

| 1250 - 1200 | C-N Stretch | Aryl Amine |

| 820 - 800 | C-H Out-of-Plane Bending | 1,2,4-Trisubstituted Ring |

| ~600 | C-Br Stretch | Aryl Bromide |

Spectral Interpretation

-

Amine Group: The most definitive evidence for the primary amine is the presence of two distinct bands in the 3480-3370 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches.

-

Nitro Group: The strong electron-withdrawing nitro group gives rise to two very strong and sharp absorption bands: an asymmetric stretch around 1500 cm⁻¹ and a symmetric stretch near 1330 cm⁻¹. The presence of both is a highly reliable indicator of the -NO₂ moiety.

-

Aromatic Ring: The C=C stretching vibrations within the benzene ring appear in the 1600-1450 cm⁻¹ region. Additionally, the pattern of C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹) can help confirm the substitution pattern.

-

Carbon-Halogen Bond: The C-Br stretch is typically found in the low-frequency region of the spectrum, often around 600 cm⁻¹, and can sometimes be weak.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation patterns upon ionization.

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe which is heated to volatilize the sample.

-

Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M⁺•).

-

Mass Analysis: Accelerate the resulting ions through a magnetic or electric field in a mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.

Data Presentation: Key Fragments in the EI Mass Spectrum

| m/z | Proposed Fragment | Significance |

| 216 / 218 | [C₆H₅N₂O₂Br]⁺• | Molecular Ion (M⁺•). The two peaks of ~1:1 intensity are characteristic of the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes). |

| 186 / 188 | [M - NO]⁺ | Loss of nitric oxide. |

| 170 / 172 | [M - NO₂]⁺ | Loss of the nitro group. |

| 107 | [M - Br - NO]⁺ | Loss of bromine and nitric oxide. |

| 91 | [C₆H₅N]⁺ | Loss of Br and NO₂. |

Spectral Interpretation & Fragmentation Pathway

The mass spectrum of this compound is dominated by its molecular ion peak, which provides immediate confirmation of the molecular weight.

-

Molecular Ion (M⁺•) and Isotope Pattern: The most critical observation is the pair of peaks at m/z 216 and 218. These peaks have nearly equal intensity and are separated by 2 Da. This is the classic isotopic signature for a molecule containing a single bromine atom, corresponding to the two stable isotopes ⁷⁹Br and ⁸¹Br. This observation alone is strong evidence for the presence of bromine.

-

Key Fragmentations: Under the high energy of electron ionization, the molecular ion fragments in predictable ways. Common losses include the nitro group and its components. The loss of NO₂ (46 Da) to give a fragment at m/z 170/172 is a major pathway. Further fragmentation can occur, but the molecular ion peak is the most diagnostic feature.

Diagram: Proposed Mass Spectrometry Fragmentation of this compound

Caption: Key fragmentation pathways for this compound in EI-MS.

Integrated Spectroscopic Workflow: A Unified Conclusion

No single technique provides the complete picture. The true power of spectroscopic analysis lies in integrating the data from multiple methods to build an unshakeable structural confirmation.

Diagram: Integrated Workflow for Structural Elucidation

Caption: Workflow showing how NMR, IR, and MS data are integrated for structural confirmation.

-

MS confirms the molecular formula C₆H₅N₂O₂Br via the molecular weight (216/218 amu) and the characteristic bromine isotope pattern.

-

IR confirms the presence of the key functional groups: a primary amine (-NH₂), a nitro group (-NO₂), and an aromatic ring.

-

NMR puts the pieces together, confirming the 1,2,4-trisubstitution pattern on the benzene ring and assigning the precise location of each functional group relative to the others.

The combined data from these orthogonal techniques leads to the unequivocal identification of the sample as this compound.

The Molecular Architecture of 2-Bromo-4-nitroaniline: A Crystallographic Perspective

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive crystallographic analysis of 2-Bromo-4-nitroaniline (C₆H₅BrN₂O₂), a key intermediate in the synthesis of various pharmacologically active compounds, including sulfonamides and benzothiazines.[1] A detailed examination of its single-crystal X-ray diffraction data reveals a highly planar molecular structure stabilized by a network of intra- and intermolecular hydrogen bonds. Understanding this three-dimensional arrangement is crucial for predicting its chemical behavior, reactivity, and potential interactions in a biological context, thereby offering a foundational dataset for rational drug design and development. This document outlines the synthesis and crystallization protocols, presents a detailed analysis of the crystal structure, and discusses the significant non-covalent interactions that dictate its solid-state packing.

Introduction: The Significance of Structural Insight

In the field of medicinal chemistry, the precise spatial arrangement of atoms within a molecule is intrinsically linked to its function. For precursor molecules like this compound, a thorough understanding of their crystal structure provides invaluable insights. It elucidates the molecule's conformational preferences, the nature of its intermolecular interactions, and its overall solid-state stability. Such information is paramount for the development of robust synthetic routes and for the design of novel derivatives with tailored pharmacological profiles. The title compound is a structural isomer of other halogenated nitroanilines, and a comparative analysis of their crystal structures can reveal subtle yet significant trends in their chemical and physical properties.[1]

Experimental Methodology: From Synthesis to Single Crystal

The successful elucidation of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The protocols described herein are self-validating, ensuring reproducibility and the integrity of the final structural model.

Synthesis of this compound

The synthesis of this compound was achieved following a well-established oxidative bromination protocol.[1] This method provides a reliable and efficient route to the desired product.

Protocol:

-

To a 50 ml flask containing 30 ml of acetic acid, add 4-Nitroaniline (6 g, 0.0435 mol) and ammonium bromide (4.5 g, 0.0479 mol).

-

Stir the mixture to ensure homogeneity.

-

Add 35% hydrogen peroxide (1.629 g, 0.0479 mol) dropwise to the reaction mixture.

-

Continue stirring at room temperature for a period of 3 hours.

-

Collect the resulting precipitate by filtration.

-

Wash the precipitate thoroughly with water to remove any residual acids and salts.

-

Recrystallize the crude product from a dichloromethane and methanol mixture to yield pure this compound.[1]

Single-Crystal Growth

The formation of a single crystal suitable for X-ray diffraction is a critical step that often requires careful optimization.

Protocol:

-

Prepare a saturated solution of the purified this compound in a dichloromethane/methanol solvent system.

-

Loosely cover the container to allow for slow evaporation of the solvent at ambient temperature.

-

Monitor the solution over several days for the formation of well-defined, yellow, needle-like crystals.

-

Carefully select a crystal of appropriate size (e.g., 0.26 × 0.12 × 0.10 mm) for mounting on the diffractometer.[1]

Below is a conceptual workflow of the experimental process from synthesis to data analysis.

Caption: Experimental workflow from synthesis to structural analysis.

Results and Discussion: Unveiling the Crystal Structure

The crystal structure of this compound was determined by single-crystal X-ray diffraction, providing a detailed three-dimensional model of the molecule and its packing in the solid state.

Crystallographic Data and Structure Refinement

The compound crystallizes in the orthorhombic space group Pna2₁ with four molecules in the unit cell.[1][2][3] The key crystallographic data and refinement parameters are summarized in Table 1.

| Parameter | Value |

| Empirical Formula | C₆H₅BrN₂O₂ |

| Formula Weight | 217.03 |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| Unit Cell Dimensions | |

| a | 11.098 (3) Å |

| b | 16.763 (4) Å |

| c | 3.9540 (9) Å |

| α, β, γ | 90° |

| Volume | 735.6 (3) ų |

| Z | 4 |

| Data Collection | |

| Diffractometer | Bruker Kappa APEXII CCD |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature | 296 (2) K |

| Measured Reflections | 4932 |

| Independent Reflections | 1542 |

| Refinement | |

| R[F² > 2σ(F²)] | 0.039 |

| wR(F²) | 0.092 |

| Goodness-of-fit (S) | 1.00 |

| Table 1: Crystal Data and Structure Refinement for this compound.[1][2][3][4] |

Molecular Geometry

The molecule is essentially planar.[1] The dihedral angle between the nitro group and the aromatic ring is a mere 4.57 (4)°.[1][2] A significant feature of the molecular conformation is an intramolecular N—H···Br hydrogen bond, which results in the formation of a planar five-membered ring.[1][2][5] This ring is nearly coplanar with the aromatic ring, with a dihedral angle of just 1.64 (6)°.[1][2][5] This intramolecular interaction contributes significantly to the planarity and stability of the molecule's conformation.

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound is dominated by a network of intermolecular hydrogen bonds that link the molecules into a stable three-dimensional architecture. Specifically, N—H···N and N—H···O hydrogen bonds are observed.[1][2] These interactions are crucial for the stabilization of the crystal structure.[1] The hydrogen-bond geometry is detailed in Table 2.

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| N1—H1A···N1ⁱ | 0.86 | 2.32 | 3.158 (7) | 167.00 |

| N1—H1B···Br1 | 0.86 | 2.68 | 3.095 (5) | 111.00 |

| N1—H1B···O2ⁱⁱ | 0.86 | 2.32 | 3.049 (7) | 143.00 |

| Table 2: Hydrogen-bond geometry (Å, °) for this compound.[1] |

The diagram below illustrates the key intermolecular hydrogen bonding interactions that define the crystal packing.

Caption: Inter- and intramolecular hydrogen bonds in this compound.

Conclusion

The single-crystal X-ray analysis of this compound provides a definitive structural model, highlighting a planar conformation stabilized by a significant intramolecular N—H···Br hydrogen bond. The crystal packing is further reinforced by a network of intermolecular N—H···N and N—H···O hydrogen bonds. This detailed structural information serves as a critical reference for computational modeling, understanding structure-activity relationships, and guiding the synthesis of new chemical entities for drug discovery and development. The provided protocols for synthesis and crystallization offer a robust foundation for further research on this and related compounds.

References

An In-depth Technical Guide to the Solubility of 2-Bromo-4-nitroaniline in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding, determining, and modeling the solubility of 2-bromo-4-nitroaniline (CAS No. 13296-94-1) in various organic solvents. This compound is a key intermediate in the synthesis of pharmaceuticals, dyes, and specialty chemicals.[1][2] Its solubility characteristics are critical for process design, reaction optimization, crystallization, and purification. This document is intended for researchers, chemists, and drug development professionals, offering both theoretical principles and field-proven experimental protocols. We will delve into the thermodynamic basis of solubility, present a detailed methodology for its experimental determination using the isothermal saturation method, discuss analytical quantification via gravimetric analysis, and explore the application of thermodynamic models such as the modified Apelblat and van't Hoff equations for data correlation and analysis.

Introduction: The Significance of this compound

This compound is a substituted aniline featuring a bromine atom and a nitro group on the benzene ring. These functional groups impart specific chemical reactivity and intermolecular interaction capabilities, making it a valuable building block in organic synthesis.[1][3] For instance, it is a reagent in the synthesis of novel compounds with potential antibacterial and antifungal activity and agents for treating Chagas disease.[1]

Understanding the solubility of this compound is not merely an academic exercise; it is a cornerstone of process chemistry. Inefficient dissolution can lead to poor reaction kinetics, while uncontrolled precipitation can result in low yields and impurities. Therefore, precise solubility data is essential for designing robust and scalable chemical processes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 13296-94-1 | [1] |

| Molecular Formula | C₆H₅BrN₂O₂ | [1][4][5] |

| Molecular Weight | 217.02 g/mol | [1] |

| Appearance | Yellow to Dark Yellow Solid/Crystalline Powder | [1][6] |

| Melting Point | 104-108 °C | [1] |

| pKa (Predicted) | -1.18 ± 0.10 | [1] |

The molecular structure features a polar amino group (-NH₂) and a highly polar nitro group (-NO₂), alongside a hydrophobic benzene ring and a halogen substituent (-Br). This amphiphilic nature suggests a complex solubility profile that is highly dependent on the choice of solvent. The crystal structure reveals intermolecular N-H···N and N-H···O hydrogen bonds, which are significant in the stabilization of the solid state and must be overcome during dissolution.[4][5][7]

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the equilibrium or thermodynamic solubility of a compound is the isothermal saturation shake-flask method .[8][9][10] This "gold standard" approach ensures that the solution is in true equilibrium with the solid phase, providing data that is crucial for thermodynamic analysis.

Causality Behind the Isothermal Shake-Flask Protocol

The core principle is to create a saturated solution where the rate of dissolution equals the rate of precipitation.[10] This requires ensuring an excess of the solid solute is present and allowing sufficient time for this dynamic equilibrium to be established.[10] Maintaining a constant temperature (isothermal) is critical, as solubility is highly temperature-dependent.

Detailed Step-by-Step Experimental Protocol

-

Preparation: Add an excess amount of solid this compound to a series of stoppered glass flasks or vials, each containing a known volume of the selected organic solvent. The excess solid is visually confirmed to ensure the solution can reach saturation.

-

Equilibration: Place the sealed flasks in a thermostatic shaker bath set to the desired temperature (e.g., 298.15 K). The agitation (e.g., shaking or stirring) is crucial to accelerate the dissolution process and prevent concentration gradients within the solvent. The system should be equilibrated for a sufficient period (typically 24-72 hours).

-

Expert Insight: To validate that equilibrium has been reached, samples should be taken at different time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when consecutive measurements yield the same solubility value.[10]

-

-

Phase Separation: After equilibration, stop the agitation and allow the flasks to rest in the thermostatic bath for several hours. This allows the excess solid to settle, leaving a clear, saturated supernatant.

-

Isothermal Sampling & Filtration: Withdraw an aliquot of the clear supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature. Immediately filter the sample through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed container. This step must be performed rapidly and isothermally to prevent precipitation or solvent evaporation, which would skew the results.

-

Quantification: Determine the concentration of this compound in the filtered sample using a validated analytical method. The gravimetric method is a simple, accurate, and direct approach.[11][12][13][14]

Experimental Workflow Diagram

References

- 1. This compound CAS#: 13296-94-1 [m.chemicalbook.com]

- 2. 4-Bromo-2-nitroaniline CAS: 875-51-4 - Medicine Grade Bulk Supply at Attractive Prices [nbinnochem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-Bromo-4-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. esslabshop.com [esslabshop.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. pharmacyjournal.info [pharmacyjournal.info]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. pharmajournal.net [pharmajournal.net]

An In-depth Technical Guide to 2-Bromo-4-nitroaniline: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-bromo-4-nitroaniline, a key intermediate in the synthesis of a wide range of organic compounds. This document delves into the historical context of its synthesis, details various preparative methods from classical approaches to modern, greener alternatives, and explores its significant applications in the pharmaceutical, dye, and materials science industries. Detailed experimental protocols, comparative data, and mechanistic visualizations are provided to offer both a thorough understanding and a practical resource for laboratory and industrial applications.

Introduction and Historical Context

This compound, with the chemical formula C₆H₅BrN₂O₂, is a yellow crystalline solid that has carved a niche for itself as a versatile building block in organic synthesis.[1] Its molecular architecture, featuring an aniline ring substituted with both a bromine atom and a nitro group, imparts a unique reactivity profile that is instrumental in the construction of more complex molecular frameworks.

Physicochemical Properties

This compound is a stable compound under standard conditions, though it is important to handle it with appropriate safety precautions due to its potential toxicity and irritant properties.[1] It is sparingly soluble in water but exhibits good solubility in many common organic solvents.[1] The key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 13296-94-1 | [1] |

| Molecular Formula | C₆H₅BrN₂O₂ | [1] |

| Molecular Weight | 217.02 g/mol | [1] |

| Appearance | Yellow to orange crystalline solid | [1] |

| Melting Point | 104-108 °C | [1] |

| Boiling Point | 351.8 ± 22.0 °C (Predicted) | [1] |

| Solubility | Sparingly soluble in water; soluble in ethanol, acetone, and dimethylformamide. | [1] |

Synthesis of this compound: A Historical and Mechanistic Perspective

The synthesis of this compound has evolved from classical electrophilic aromatic substitution reactions to more refined and environmentally conscious methods. The primary synthetic strategies involve the direct bromination of 4-nitroaniline or a multi-step approach starting from aniline.

Direct Bromination of 4-Nitroaniline

The most common and direct route to this compound is the electrophilic bromination of 4-nitroaniline. The directing effects of the substituents on the aromatic ring are key to the success of this reaction. The amino group (-NH₂) is a strongly activating ortho-, para-director, while the nitro group (-NO₂) is a deactivating meta-director. In 4-nitroaniline, the para position is blocked, and the strong activating nature of the amino group directs the incoming electrophile (bromine) to the ortho position.

Experimental Protocol: Bromination with Bromine in Acetic Acid

This classical method remains a widely used laboratory procedure.

Procedure:

-

Dissolve 4-nitroaniline (5.0 g, 36 mmol) in glacial acetic acid (150 mL) in a flask equipped with a magnetic stirrer.

-

Slowly add bromine (2.05 mL, 40 mmol) dropwise to the solution at room temperature.

-

Stir the reaction mixture continuously for 2 hours at room temperature.

-

Upon completion, quench the reaction by adding a dilute aqueous solution of sodium thiosulfate (150 mL).

-

Extract the product with ethyl acetate (2 x 500 mL).

-

Combine the organic layers and carefully wash with a saturated aqueous solution of sodium bicarbonate (1 L) until gas evolution ceases.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound as a yellow solid.

Causality in Experimental Choices:

-

Acetic Acid as Solvent: Acetic acid serves as a polar protic solvent that can dissolve the starting material and facilitate the ionization of bromine, although the reaction primarily proceeds through molecular bromine.

-

Sodium Thiosulfate Quench: This step is crucial for neutralizing any unreacted bromine, which is corrosive and hazardous.

-

Sodium Bicarbonate Wash: This removes the acidic solvent (acetic acid) from the organic phase.

Evolution of Synthetic Methods: Towards Greener Chemistry

Concerns over the use of elemental bromine, which is highly corrosive and toxic, have led to the development of alternative brominating agents and more environmentally friendly procedures.

Table 1: Comparison of Synthetic Methods for this compound

| Method | Brominating Agent | Solvent | Conditions | Advantages | Disadvantages |

| Classical | Br₂ | Acetic Acid | Room Temperature | High yield, well-established | Use of hazardous bromine, acidic waste |

| HBr/H₂O₂ | HBr and H₂O₂ | Acetic Acid | Room Temperature | In situ generation of Br₂, avoids handling elemental bromine | Can lead to over-bromination, still uses corrosive acid |

| NBS | N-Bromosuccinimide | Acidic/Alkaline/Light | Varies | Solid reagent, easier to handle | Higher cost, potential for radical side reactions |

| Bromide/Bromate | NaBr/NaBrO₃ | Aqueous Acidic Medium | Ambient Temperature | Greener (organic solvent-free), high atom economy, recyclable aqueous phase | Requires careful pH control |

Experimental Protocol: Green Synthesis using Bromide-Bromate Salts

This method represents a more sustainable approach to the synthesis of halogenated anilines.

Procedure:

-

Prepare a 2:1 molar ratio of sodium bromide (NaBr) and sodium bromate (NaBrO₃).

-

In a flask, suspend 4-nitroaniline in an aqueous acidic medium (e.g., dilute sulfuric acid).

-

Add the bromide-bromate salt mixture to the suspension at ambient temperature with vigorous stirring.

-

The reaction proceeds via the in situ generation of bromine.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, the solid product is isolated by simple filtration.

-

Wash the product with water to remove any inorganic salts.

-

The acidic aqueous filtrate can be recycled for subsequent batches.

Multi-step Synthesis from Aniline

An alternative, albeit longer, synthetic route starts from aniline. This pathway is particularly valuable from a pedagogical standpoint as it demonstrates the use of protecting groups and the strategic manipulation of directing group effects in electrophilic aromatic substitution.

Workflow for the Multi-step Synthesis of this compound from Aniline

Caption: Multi-step synthesis of this compound from Aniline.

Key Applications in Research and Industry

The utility of this compound stems from the distinct reactivity of its three functional groups: the amino group, the bromine atom, and the nitro group. This trifecta of reactivity makes it a valuable precursor in several fields.

-

Dye Synthesis: Historically and currently, this compound is a crucial intermediate in the manufacture of disperse dyes and other colorants.[1] The amino group can be diazotized and coupled with various aromatic compounds to produce a wide spectrum of colors.

-

Pharmaceutical and Agrochemical Synthesis: The compound serves as a scaffold for the synthesis of more complex, biologically active molecules.[2] The bromine atom can be displaced or participate in cross-coupling reactions, while the nitro group can be reduced to an amino group, providing a point for further functionalization. It is a reagent in the synthesis of compounds with antibacterial and antifungal activities, as well as agents against Chagas disease.[3][4]

-

Materials Science: The unique electronic properties conferred by the nitro and bromo substituents make this compound and its derivatives of interest in the development of nonlinear optical materials and specialized polymers.[2]

Conclusion

This compound is a compound with a rich history intertwined with the development of modern organic chemistry. From its classical synthesis through electrophilic aromatic substitution to the advent of greener, more sustainable methods, its preparation has evolved to meet the changing demands of the chemical industry. Its continued importance as a versatile intermediate in the synthesis of dyes, pharmaceuticals, and advanced materials underscores its enduring value to researchers and chemical professionals. This guide has provided an in-depth look at its discovery, synthesis, and applications, offering both foundational knowledge and practical insights for its use in the laboratory and beyond.

References

An In-Depth Technical Guide to the Isomers of Bromo-nitroaniline: Synthesis, Properties, and Applications in Drug Development

Abstract

Bromo-nitroaniline isomers are a critical class of organic compounds that serve as versatile precursors and key intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes. The specific positioning of the bromo and nitro functional groups on the aniline ring profoundly influences the molecule's physicochemical properties, reactivity, and biological activity. This technical guide provides a comprehensive examination of the primary isomers of bromo-nitroaniline, with a detailed focus on 2-Bromo-4-nitroaniline. We will delve into their synthesis methodologies, offering mechanistic insights into reaction pathways. Furthermore, this guide presents a comparative analysis of their spectroscopic and physicochemical properties, detailed analytical separation techniques, and an exploration of their applications in modern drug discovery and development. This document is intended for researchers, medicinal chemists, and professionals in the pharmaceutical industry, providing both foundational knowledge and practical, field-proven insights.

Introduction: The Significance of Isomerism in Substituted Anilines